

Interpreting the Infrared Spectrum of 4-Allyloxybenzaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 4-Allyloxybenzaldehyde

Cat. No.: B1266427

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Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The IR spectrum of **4-Allyloxybenzaldehyde** reveals characteristic absorption bands corresponding to its aldehyde, ether, alkene, and aromatic moieties. This guide provides a detailed comparison of its spectrum with related compounds, supported by experimental data, to aid researchers in its identification and characterization.

Comparative Analysis of IR Absorption Data

The interpretation of the IR spectrum of **4-Allyloxybenzaldehyde** is facilitated by comparing it to the spectra of simpler, related molecules: benzaldehyde and allyl phenyl ether. Benzaldehyde provides the characteristic signals for the aromatic aldehyde group, while allyl phenyl ether offers insights into the allyloxy portion of the molecule.

The table below summarizes the key observed and expected IR absorption frequencies for these compounds.

Functional Group	Vibration Type	Expected Range (cm ⁻¹)	4-Allyloxybenzaldehyde (Observed, cm ⁻¹)[1]	Benzaldehyde (Observed, cm ⁻¹)[2][3][4]	Allyl Phenyl Ether (Observed, cm ⁻¹)[5]
Aldehyde	C=O Stretch	1740-1720 (Aromatic: ~1705)[6][7]	~1700	~1700-1710	N/A
C-H Stretch	2850 & 2750 (two bands) [6]	~2820, ~2720	~2820, ~2720	N/A	
Alkene	=C-H Stretch	3100-3000[6][8]	~3080	N/A	~3080
C=C Stretch	1680-1640[9]	~1645	N/A	~1640	
=C-H Bend (out-of-plane)	1000-650[9]	~995, ~930	N/A	~990, ~925	
Aromatic	C=C Stretch (in-ring)	1600-1475[6]	~1600, ~1580, ~1510	~1600, ~1585	~1600, ~1495
=C-H Stretch	3100-3000[9]	~3040	~3070	~3060	
C-H Bend (out-of-plane)	900-675[9]	~835 (p-substituted)	~745, ~685 (monosubstituted)[3]	~750, ~690 (monosubstituted)	
Ether	C-O-C Stretch (Aryl)	1275-1200 (asymmetric)	~1250	N/A	~1240
1075-1020 (symmetric)	~1020	N/A	~1030		

Key Spectral Features of 4-Allyloxybenzaldehyde

- Aldehyde Group: The most prominent peak is the strong C=O stretching vibration around 1700 cm⁻¹. The presence of two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹, known as

Fermi doublets, are highly characteristic of the aldehyde C-H stretch and are crucial for distinguishing an aldehyde from a ketone.^{[2][7]}

- **Allyl Group:** The alkene is identified by the =C-H stretch just above 3000 cm^{-1} (~3080 cm^{-1}) and a medium C=C stretching band around 1645 cm^{-1} .^{[8][9]} Strong out-of-plane bending vibrations for the terminal vinyl group are also expected and observed around 995 cm^{-1} and 930 cm^{-1} .
- **Aromatic Ring:** The benzene ring shows characteristic C=C in-ring stretching vibrations at approximately 1600, 1580, and 1510 cm^{-1} . Aromatic =C-H stretches appear as weak bands above 3000 cm^{-1} . The out-of-plane C-H bending vibration around 835 cm^{-1} is indicative of 1,4- (or para-) disubstitution on the benzene ring.
- **Ether Linkage:** A strong, characteristic asymmetric C-O-C stretching band for the aryl ether is clearly visible around 1250 cm^{-1} . A corresponding symmetric stretch is observed near 1020 cm^{-1} .

The logical relationship between the molecule's structure and its IR spectrum is visualized below.

Caption: Functional groups of **4-Allyloxybenzaldehyde** and their IR regions.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

This section outlines a standard procedure for acquiring the IR spectrum of a liquid or low-melting solid sample like **4-Allyloxybenzaldehyde**.

Objective: To obtain a high-resolution infrared spectrum of the analyte for functional group identification.

Apparatus and Materials:

- Fourier Transform Infrared (FT-IR) Spectrometer
- Sample holder (e.g., KBr plates for liquid film)

- Analyte: **4-Allyloxybenzaldehyde**
- Solvent for cleaning (e.g., acetone, isopropanol)
- Lens paper/soft tissues

Procedure:

- Background Spectrum Acquisition:
 - Ensure the sample compartment of the FT-IR spectrometer is empty and clean.
 - Initiate the control software and select the background scan mode.
 - Acquire a background spectrum. This measures the absorbance of ambient air (CO₂ and H₂O vapor) and the instrument optics, which will be subtracted from the sample spectrum.
- Sample Preparation (Liquid Film Method):
 - Place one clean, dry KBr plate on a flat surface.
 - Apply one to two small drops of the liquid **4-Allyloxybenzaldehyde** to the center of the plate.
 - Carefully place a second KBr plate on top, spreading the sample into a thin, uniform film. Avoid trapping air bubbles.
- Sample Spectrum Acquisition:
 - Place the KBr plate assembly into the sample holder in the spectrometer's sample compartment.
 - Close the compartment lid to maintain a consistent atmosphere.
 - In the software, select the sample scan mode.
 - Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The software will automatically subtract the previously collected background

spectrum.

- Data Processing and Analysis:
 - The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm^{-1}).
 - Use the software tools to label the peaks corresponding to the major absorption bands.
 - Compare the peak positions (in cm^{-1}) with established correlation tables and reference spectra to identify the functional groups present.
- Cleaning:
 - Disassemble the KBr plates and clean them thoroughly with a suitable solvent and soft lens paper.
 - Store the plates in a desiccator to prevent fogging from moisture absorption.

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